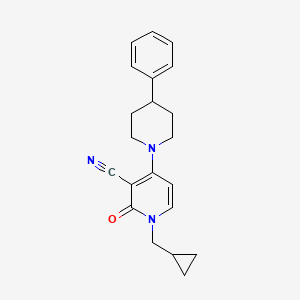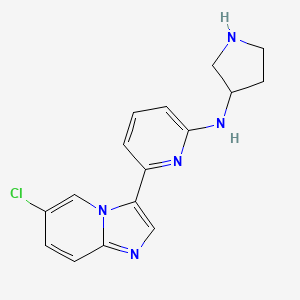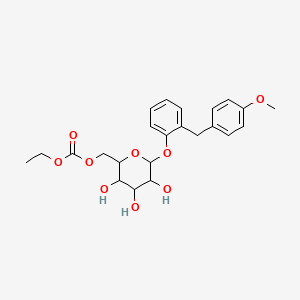
Isoamyl-agomelatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’isoamyl-agomélatine est un composé synthétique dérivé de l’agomélatine, un antidépresseur mélatoninergique. L’agomélatine elle-même est connue pour son profil pharmacologique unique, agissant comme un agoniste des récepteurs de la mélatonine et un antagoniste des récepteurs de la sérotonine . L’isoamyl-agomélatine est une version modifiée de l’agomélatine, conçue pour améliorer ses propriétés pharmacologiques et offrir potentiellement de nouveaux avantages thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’isoamyl-agomélatine implique généralement la modification de la structure de l’agomélatine. Le processus commence par la synthèse de l’agomélatine, qui implique la réaction de l’acide 7-méthoxy-1-naphtylacétique avec l’éthylamine pour former le composé intermédiaire. Ce composé intermédiaire est ensuite soumis à d’autres réactions chimiques pour introduire le groupe isoamyle, conduisant à la formation de l’isoamyl-agomélatine .
Méthodes de production industrielle
La production industrielle de l’isoamyl-agomélatine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de la chromatographie liquide haute performance (CLHP) et d’autres techniques de purification pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’isoamyl-agomélatine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène au composé, conduisant souvent à la formation de dérivés hydroxylés.
Réduction : Cette réaction implique l’élimination d’oxygène ou l’ajout d’hydrogène, conduisant à la formation de dérivés réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant souvent à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, réduits et substitués de l’isoamyl-agomélatine. Ces dérivés peuvent présenter des propriétés pharmacologiques différentes et des avantages thérapeutiques potentiels .
Applications de la recherche scientifique
L’isoamyl-agomélatine a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur les propriétés pharmacologiques.
Biologie : Il est utilisé dans des études pour comprendre ses effets sur les systèmes biologiques, en particulier ses interactions avec les récepteurs de la mélatonine et de la sérotonine.
Médecine : Il est en cours d’investigation pour ses avantages thérapeutiques potentiels dans le traitement de diverses affections, notamment la dépression et les troubles du sommeil.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité
Applications De Recherche Scientifique
Isoamyl-agomelatine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological properties.
Biology: It is used in studies to understand its effects on biological systems, particularly its interactions with melatonin and serotonin receptors.
Medicine: It is being investigated for its potential therapeutic benefits in treating various conditions, including depression and sleep disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
L’isoamyl-agomélatine exerce ses effets par une combinaison de voies mélatoninergiques et sérotoninergiques. Il agit comme un agoniste des récepteurs de la mélatonine (MT1 et MT2), favorisant le sommeil et régulant les rythmes circadiens. De plus, il agit comme un antagoniste des récepteurs de la sérotonine (5-HT2C), conduisant à la libération de noradrénaline et de dopamine dans le cortex frontal. Ce double mécanisme d’action contribue à ses effets antidépresseurs et anxiolytiques .
Comparaison Avec Des Composés Similaires
L’isoamyl-agomélatine est unique par rapport aux autres composés similaires en raison de son double mécanisme d’action et de ses modifications structurelles. Les composés similaires comprennent :
Agomélatine : Le composé parent, connu pour ses propriétés mélatoninergiques et sérotoninergiques.
Mélatonine : Une hormone naturelle qui régule le sommeil et les rythmes circadiens.
Antagonistes de la sérotonine : Composés qui bloquent les récepteurs de la sérotonine, souvent utilisés dans le traitement de la dépression et de l’anxiété
L’isoamyl-agomélatine se distingue par ses propriétés pharmacologiques améliorées et ses avantages thérapeutiques potentiels, ce qui en fait un composé prometteur pour la recherche et le développement.
Propriétés
Formule moléculaire |
C20H27NO2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[2-[7-methoxy-3-(3-methylbutyl)naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H27NO2/c1-14(2)5-6-16-11-17-7-8-19(23-4)13-20(17)18(12-16)9-10-21-15(3)22/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,21,22) |
Clé InChI |
DGWFQLYAVLGONI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)
![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)


